tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 2-[1-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10(14-5)11-8-6-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
XAMKXROYRZILBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
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